(2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride

Description

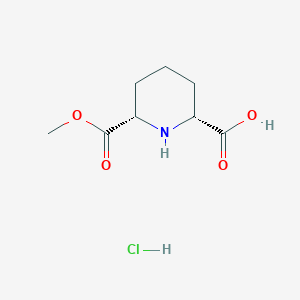

(2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative characterized by a methoxycarbonyl (-COOCH₃) substituent at the 6-position and a carboxylic acid (-COOH) group at the 2-position of the piperidine ring. The stereochemistry (2R,6S) confers specificity in its interactions, particularly in pharmacological contexts. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

- Molecular Formula: C₉H₁₅NO₅·HCl (calculated molecular weight: 223.46 g/mol for the free acid + 36.46 g/mol for HCl = 259.92 g/mol).

- Key Features:

- Piperidine backbone with stereospecific substituents.

- Methoxycarbonyl group (electron-withdrawing) at C4.

- Carboxylic acid moiety at C2, enabling salt formation.

Properties

IUPAC Name |

(2R,6S)-6-methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4.ClH/c1-13-8(12)6-4-2-3-5(9-6)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKXUUTUBXNMJX-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H](N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride typically involves the use of piperidine as a starting material. The process includes several steps such as esterification, carboxylation, and hydrochloride formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

It appears that the primary use of (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride is as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds .

- This compound as an intermediate: this compound can be used as an intermediate in the synthesis of complex molecules .

- Antimicrobial research: Related compounds, such as those found in Brillantaisia lamium, have shown antimicrobial properties . While this compound itself isn't directly mentioned, the broader research context suggests potential applications or derivatives in antimicrobial research .

- Cancer research: Extracts from Viscum album L. contain compounds that exhibit antitumor potential . These compounds can influence mechanisms of in vitro tumoral cell death, suggesting a potential use in cancer pharmacotherapy research .

- Study of weak intramolecular interactions: Piperidine derivatives are used in the study of intramolecular interactions . Stabilizing intramolecular Cl⋯N weak interactions, together with H⋯Cl and H···π hydrogen bonds, have been described in related compounds .

Mechanism of Action

The mechanism of action of (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to piperidine-based derivatives with modifications in substituent groups, stereochemistry, and pharmacological relevance. Key analogs include:

Substituent Effects on Physicochemical Properties

- Methoxycarbonyl Group (Target) : Introduces polarity and hydrogen-bonding capacity, improving water solubility compared to methyl or ethyl esters. The electron-withdrawing nature may stabilize the molecule against enzymatic degradation .

- Methyl Group (154307-84-3) : Increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Stereochemical and Pharmacological Implications

- The (2R,6S) configuration in the target compound may optimize binding to chiral receptors or enzymes, a feature shared with meperidine (C15), which exploits stereochemistry for opioid receptor affinity .

Pharmacological and Industrial Relevance

- Prodrug Potential: The methoxycarbonyl group in the target compound may act as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid form .

- Salt Forms : Hydrochloride salts are prevalent in analogs (e.g., meperidine, OMXX-281948-01) to improve bioavailability and shelf life .

- Diverse Applications : Piperidine derivatives span analgesics (meperidine), antibiotics (hydroxy-substituted analogs), and intermediates in organic synthesis .

Biological Activity

(2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid; hydrochloride is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C₆H₁₁NO₂·HCl

- Molecular Weight : 165.62 g/mol

- CAS Number : 15862-86-9

- Solubility : Highly soluble in water (234 mg/ml; 1.41 mol/l) .

The biological activity of (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid; hydrochloride primarily involves its interaction with various biochemical pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, contributing to its pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to metabolic pathways, potentially affecting drug metabolism and efficacy.

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving amino acids and monoamines, which can affect mood and cognitive functions.

Biological Activity

Research indicates that (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid; hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation in preclinical models.

- Neuroprotective Properties : Preliminary research suggests neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Case Study on Antimicrobial Properties :

A study evaluated the efficacy of (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid; hydrochloride against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent. -

Neuroprotective Effects in Animal Models :

In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This highlights its potential therapeutic application in treating neurodegenerative disorders. -

Inflammation Reduction Study :

In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.